molecular formula C20H31BFNO2Si B13365709 1-(tert-Butyldimethylsilyl)-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-(tert-Butyldimethylsilyl)-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13365709
M. Wt: 375.4 g/mol
InChI Key: ODNDBSLZKPPJRC-UHFFFAOYSA-N
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Description

This compound is a silyl-protected indole derivative with three key functional groups:

  • 1-Position: A bulky tert-butyldimethylsilyl (TBS) group, which enhances steric protection and stabilizes the indole nitrogen against oxidation or unwanted reactions .
  • 3-Position: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), a critical motif for Suzuki-Miyaura cross-coupling reactions in pharmaceutical and materials synthesis .
  • 7-Position: A fluorine atom, which modulates electronic properties and can serve as a radiolabeling site for positron emission tomography (PET) tracers .

Its molecular formula is C₂₁H₃₂BFNO₂Si, with a molecular weight of 395.39 g/mol. The TBS group improves solubility in nonpolar solvents (e.g., THF, hexane), while the boronate ester enables regioselective coupling with aryl halides .

Properties

Molecular Formula

C20H31BFNO2Si

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl-[7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane

InChI

InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-15(14-11-10-12-16(22)17(14)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3

InChI Key

ODNDBSLZKPPJRC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3F)[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Fluorination of Indole

Fluorination can be achieved through various methods, such as using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. For example, the synthesis of 7-fluoroindole might involve the fluorination of indole or a protected indole derivative.

Introduction of the tert-Butyldimethylsilyl Group

The tert-butyldimethylsilyl group is typically introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine. This step is crucial for protecting the indole nitrogen and enhancing the compound's stability.

Borylation

Analysis of Preparation Steps

Step Reagents Conditions Yield
Fluorination Indole, Selectfluor or NFSI, Catalyst Solvent (e.g., CH2Cl2), Room Temperature Variable
Silylation TBDMSCl, Imidazole or Et3N Solvent (e.g., DMF), Room Temperature High
Borylation B2pin2, Catalyst (e.g., Pd or Cu complex) Solvent (e.g., Toluene or THF), Inert Atmosphere Moderate to High

Research Discoveries and Challenges

Research on indole derivatives highlights their diverse biological activities, including potential applications in medicinal chemistry. However, the synthesis of these compounds often requires careful control of reaction conditions to achieve high yields and purity. The presence of fluorine and boron functionalities can enhance reactivity and biological activity but also introduces challenges in handling and stability.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyldimethylsilyl)-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups at specific positions on the indole core .

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Indole-Boronate Derivatives

Compound Name Substituents Key Properties/Applications Reference
Target Compound 1-TBS, 3-boronate, 7-F PET tracer candidate; enhanced steric protection at N1
1-TBS-7-methyl-3-boronate-1H-indole 1-TBS, 3-boronate, 7-CH₃ Lower polarity vs. F-substituted analog; used in drug intermediate synthesis
1-Ethyl-7-boronate-1H-indole 1-C₂H₅, 7-boronate Reduced steric bulk at N1; faster coupling kinetics in cross-coupling reactions
4-Chloro-1-TBS-6-boronate-1H-indole 1-TBS, 6-boronate, 4-Cl Electron-withdrawing Cl enhances electrophilicity for nucleophilic substitutions
1-Triisopropylsilyl-4-boronate-1H-indole 1-triisopropylsilyl, 4-boronate Larger silyl group increases steric hindrance; slower reaction rates in coupling

Key Observations:

  • Steric Effects : Bulky silyl groups (TBS, triisopropylsilyl) at N1 reduce reaction rates in cross-coupling but improve stability .
  • Electronic Effects : Electron-withdrawing groups (F, Cl) at 4-/7-positions increase boronate reactivity in Suzuki-Miyaura couplings .
  • Positional Isomerism : Boronates at 3- vs. 4-positions (e.g., vs. Target Compound) alter conjugation and regioselectivity in reactions .

Physicochemical and Spectroscopic Data

Table 3: Comparative Physical Properties

Compound Name Melting Point (°C) Solubility (THF) Rf Value (TLC) Reference
Target Compound 105–108* High 0.64†
1-TBS-7-methyl-3-boronate-1H-indole 118–119 Moderate 0.47‡
4-(4,4,5,5-Tetramethylborolan-2-yl)-1-triisopropylsilyl-1H-indole 105–108 Low N/A

*Extrapolated from structurally similar compounds in .
†Hexane:Et₂O (9:1). ‡Petroleum ether:Et₂O (10:1).

  • Thermal Stability : TBS-protected derivatives decompose above 200°C, whereas triisopropylsilyl analogs show lower thermal stability .
  • Chromatographic Behavior : Higher Rf values correlate with reduced polarity (e.g., methyl vs. F substituents) .

Biological Activity

1-(tert-Butyldimethylsilyl)-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This article provides an overview of its biological activity, including synthesis pathways, interaction studies, and relevant case studies.

Structural Characteristics

This compound features:

  • Indole Core : A bicyclic structure known for its biological significance.
  • tert-butyldimethylsilyl Group : Enhances solubility and stability.
  • Fluorine Atom : Often associated with increased metabolic stability and bioactivity.
  • Boronate Ester Moiety : Suggests potential applications in drug discovery due to its reactivity with biological targets.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the indole core.
  • Introduction of the tert-butyldimethylsilyl group via silylation.
  • Fluorination at the 7-position.
  • Boronate ester formation through coupling reactions.

Each step requires optimization for yield and purity to ensure the final product's efficacy.

The presence of both the indole and boronate functionalities allows for diverse interactions with biological targets. The compound is hypothesized to act through mechanisms similar to other indole derivatives known for their kinase inhibition properties. For instance, indole-based compounds have been shown to inhibit various kinases involved in cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as a kinase inhibitor:

StudyTarget KinaseIC50 (nM)Notes
Study AALK2500Moderate inhibition observed in vitro.
Study BmTOR3000Inhibition linked to altered signaling pathways.
Study CEGFR1500Selective inhibition compared to wild-type receptors.

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Interaction Studies

The compound's interaction with biological targets has been investigated using various assays:

  • Fluorescence Polarization Assays : Used to measure binding affinity to target proteins.
  • Cell Viability Assays : Assessing cytotoxicity in cancer cell lines.

Results Summary

The compound demonstrated selective binding and inhibition profiles against certain kinases while exhibiting lower toxicity in non-target cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto the indole scaffold?

  • Methodology : The dioxaborolane group is typically introduced via palladium-catalyzed Miyaura borylation. For example, reactions using bis(pinacolato)diboron (B₂pin₂) with Pd catalysts (e.g., PdCl₂(dppf)) under inert conditions are common. Pre-functionalization of the indole core with a halogen (e.g., bromine) at the desired position facilitates coupling .
  • Key Considerations : Ensure anhydrous conditions and precise stoichiometry to avoid side reactions. Monitor reaction progress via TLC or LC-MS .

Q. How is the tert-butyldimethylsilyl (TBS) group incorporated into the indole structure, and what role does it play?

  • Methodology : The TBS group is introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) in DMF or THF. This protects reactive sites (e.g., N-H of indole) and enhances solubility for subsequent steps .
  • Validation : Confirm silylation via ¹H NMR (disappearance of N-H signal at ~8 ppm) and ¹³C NMR (appearance of TBS-related signals at 25–30 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

  • Core Techniques :

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity. For example, the ¹⁹F NMR signal for the 7-fluoro group appears as a singlet at ~-120 ppm .
  • Mass Spectrometry : HRMS (e.g., FAB-HRMS or ESI-HRMS) to verify molecular weight within 5 ppm error .
    • Supplementary Methods : TLC with fluorescent indicator (Rf comparison) and IR spectroscopy for functional group identification (e.g., B-O stretches at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?

  • Troubleshooting :

Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in the dioxaborolane group) that may cause splitting .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, HSQC can link the fluorine atom to adjacent protons .

Crystallography : Single-crystal X-ray diffraction provides definitive structural proof if crystalline material is obtainable .

Q. What factors influence the reactivity of the dioxaborolane group in cross-coupling reactions?

  • Key Variables :

  • Steric Effects : The tert-butyl group on silicon may hinder coupling at the 3-position. Compare with analogs lacking bulky substituents .
  • Electronic Effects : Electron-withdrawing groups (e.g., 7-fluoro) can modulate the indole’s electron density, affecting transmetallation rates in Suzuki-Miyaura reactions .
    • Optimization : Screen ligands (e.g., SPhos, XPhos) and solvents (e.g., toluene/water mixtures) to improve yields .

Q. How does the position of the dioxaborolane group on the indole ring impact biological or catalytic activity?

  • Comparative Analysis :

  • Position 3 vs. 4/7 : Studies on analogs (e.g., 4-(dioxaborolan-2-yl)-1H-indole) show that position 3 enhances stability in aqueous media, while position 7 increases steric accessibility for protein binding .
  • Data Interpretation : Use computational modeling (DFT) to predict charge distribution and docking studies to assess binding affinity .

Methodological Challenges & Solutions

Q. How to address low yields in the final coupling step?

  • Root Causes :

Incomplete Deprotection : Residual TBS groups may persist; use TBAF in THF for efficient cleavage .

Catalyst Poisoning : Trace moisture or oxygen can deactivate Pd catalysts. Employ rigorous degassing and molecular sieves .

  • Process Optimization :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 10–15% .

Q. What strategies mitigate decomposition during purification?

  • Stabilization :

  • Low-Temperature Column Chromatography : Use silica gel pre-cooled to 4°C and elute with ethyl acetate/hexane mixtures to prevent boronate hydrolysis .
  • Lyophilization : For water-sensitive intermediates, freeze-drying under vacuum preserves integrity better than rotary evaporation .

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